3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
Description
3-(2-Chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a synthetic urea derivative characterized by a 2-chlorophenyl group and a dihydroisoquinoline moiety. Its chemical formula is C₂₅H₂₄ClN₃O₃, with a molecular weight of 449.95 g/mol and a reported purity of >90% . The compound’s structure features:
- A urea backbone (N–C(=O)–N), serving as a critical pharmacophore in many bioactive molecules.
- A 2-chlorophenyl substituent, contributing steric bulk and electron-withdrawing properties.
- A 6,7-dimethoxy-3,4-dihydroisoquinoline group, which may enhance binding to biological targets due to its planar aromatic system and methoxy substituents.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUFFHQXIVFVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
A representative protocol involves reacting 3,4-dimethoxyphenethylamine (1) with formaldehyde in hydrochloric acid at 60–80°C for 12–24 hours. The reaction proceeds via imine formation, followed by electrophilic aromatic substitution to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (2) .
Table 1: Pictet-Spengler Reaction Conditions
| Substrate | Carbonyl Source | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3,4-Dimethoxyphenethylamine | Formaldehyde | HCl | 60–80 | 70–85 |
Oxidation to 3,4-Dihydroisoquinoline
Partial oxidation of 2 using mild oxidizing agents like manganese dioxide (MnO₂) in dichloromethane affords 6,7-dimethoxy-3,4-dihydroisoquinoline (3) , preserving the methoxy groups while generating the conjugated enamine system.
Formation of the Urea Linkage
The final step couples 7 with 2-chlorophenyl isocyanate (8) under anhydrous conditions.
Urea Bond Formation
Reacting 7 (1 equiv) with 8 (1.1 equiv) in dry tetrahydrofuran (THF) at 0°C–25°C for 4–6 hours affords the target urea (9) . Triethylamine (Et₃N) may be added to scavenge HCl byproducts.
Table 3: Urea Synthesis Optimization
| Amine | Isocyanate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 7 | 2-Chlorophenyl isocyanate | THF | 0–25 | 85–92 |
Alternative Synthetic Routes
Mitsunobu Reaction for Benzylation
The benzyl group can be introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), coupling 3 with 4-nitrobenzyl alcohol. This method avoids harsh alkylation conditions, improving functional group tolerance.
Suzuki-Miyaura Coupling
For advanced intermediates, a palladium-catalyzed Suzuki coupling between a halogenated isoquinoline and 4-aminophenylboronic acid could streamline the synthesis, though this remains hypothetical for this compound.
Optimization and Yield Considerations
Critical factors influencing yields include:
- Pictet-Spengler Cyclization : Acid strength and temperature control to minimize byproducts.
- N-Alkylation : Steric hindrance at the isoquinoline nitrogen necessitates prolonged reaction times.
- Urea Formation : Moisture exclusion is vital to prevent isocyanate hydrolysis.
Table 4: Comparative Yields Across Steps
| Step | Yield Range (%) | Key Challenges |
|---|---|---|
| Pictet-Spengler | 70–85 | Byproduct formation |
| N-Alkylation | 65–75 | Competing elimination |
| Nitro Reduction | 90–95 | Catalyst deactivation |
| Urea Formation | 85–92 | Moisture sensitivity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the urea linkage or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and reduced aromatic systems.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.
Industry: Possible use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Muscarinic Acetylcholine Receptors (mAChRs): Modulates calcium currents by affecting these receptors.
5-Hydroxytryptamine (5-HT) Receptors: Influences the activity of these receptors, leading to changes in muscle contractility.
The exact pathways involve modulation of calcium levels in cells, which affects muscle contraction and other physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(Prop-2-Enyl)Urea
A closely related compound, 1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(prop-2-enyl)urea (CAS: 1023531-86-3), shares the urea backbone and dihydroisoquinoline moiety but differs in its substituent:
- Prop-2-enyl (allyl) group replaces the 2-chlorophenyl group.
- Molecular formula: C₂₂H₂₅N₃O₃ (MW: 379.45 g/mol ) .
Table 1: Structural and Physicochemical Comparison
Impact of Structural Differences
a) Electronic and Steric Effects
- The 2-chlorophenyl group in the target compound introduces electrophilic character and enhanced lipophilicity (logP likely higher than the analog), which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
The compound 3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological evaluations, and mechanisms of action based on various research findings.
Chemical Structure and Synthesis
The compound is characterized by a urea functional group linked to a phenyl ring substituted with a 2-chlorophenyl moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline derivative. The synthesis typically involves multi-step organic reactions including nucleophilic substitutions and coupling reactions.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of urea derivatives. For instance, compounds structurally similar to our target compound have shown promising α-glucosidase inhibitory activity , which is crucial for managing Type 2 diabetes mellitus (T2DM). In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 2.14 µM to 115 µM , indicating strong inhibitory effects compared to the standard drug acarbose .
Table 1: Inhibitory Activity of Urea Derivatives on α-glucosidase
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 3u | 2.14 | Most potent agent in series |
| 3r | 4.87 | Improved activity with ortho-methyl substitution |
| 3s | 76.20 | Decreased activity with meta substitution |
| Acarbose | 89.13 | Standard control |
IDO1 Inhibition
Another significant area of research involves the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. Compounds similar to our target have been synthesized and evaluated for their ability to inhibit IDO1 activity. The results indicated that certain derivatives displayed selective inhibition against IDO1 without affecting tryptophan 2,3-dioxygenase (TDO), highlighting their potential as therapeutic agents in cancer treatment .
Table 2: IDO1 Inhibitory Activity of Phenyl Urea Derivatives
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| i12 | Not specified | Selective IDO1 inhibitor |
| i24 | High potency | Contains nitro group; potential toxicity |
The biological activity of the compound can be attributed to its ability to interact with key enzymes involved in metabolic pathways. For instance, the urea moiety facilitates hydrogen bonding with active site residues of target enzymes, enhancing binding affinity and specificity . Molecular docking studies reveal that substituents on the phenyl rings significantly influence the binding interactions and overall efficacy.
Case Studies
- Antidiabetic Research : A study focusing on the synthesis of diphenyl urea analogs demonstrated that modifications at specific positions led to enhanced α-glucosidase inhibition, suggesting a structure-activity relationship that could be exploited in drug design .
- Cancer Therapy : Another investigation into IDO1 inhibitors revealed that phenyl urea derivatives could effectively modulate immune responses in tumor environments, providing a basis for further development as immunotherapeutic agents .
Q & A
Basic Question: How can researchers optimize the synthesis of 3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Bischler–Napieralski Cyclization : To construct the 3,4-dihydroisoquinoline core, optimize reaction time and temperature (e.g., 80–100°C in POCl₃ or PPA) to avoid over-oxidation .
- Urea Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to link the chlorophenyl and dihydroisoquinoline moieties. Monitor pH (6–7) to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Advanced Question: What computational strategies are recommended to predict the binding affinity of this compound to kinase targets, and how can experimental data validate these predictions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., MAPK or CDK families). Parameterize force fields for urea and dihydroisoquinoline groups to account for hydrogen bonding and π-π stacking .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) to identify critical residues .
- Experimental Validation : Perform surface plasmon resonance (SPR) or fluorescence polarization assays to measure dissociation constants (Kd). Cross-validate with kinase inhibition assays (IC50) in cell lysates .
Basic Question: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR : Acquire <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm urea NH peaks (δ 8.2–8.5 ppm) and dihydroisoquinoline methoxy groups (δ 3.8–4.0 ppm). Use 2D COSY and HSQC to resolve overlapping aromatic signals .
- HRMS : Employ ESI-HRMS in positive ion mode to verify molecular ion ([M+H]<sup>+</sup>) with <1 ppm mass accuracy. Fragment ions (e.g., m/z 280 for dihydroisoquinoline cleavage) confirm substructures .
Advanced Question: How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered solvent regions?
Methodological Answer:
- SHELX Refinement : Use SHELXL with TWIN/BASF commands to model twinning or disorder. Apply restraints (e.g., SIMU/DELU) for solvent molecules and anisotropic displacement parameters .
- Multi-Temperature Crystallography : Collect datasets at 100 K and 298 K to distinguish static disorder from thermal motion. Compare electron density maps (e.g., Fo-Fc) to refine occupancy factors .
- Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate hydrogen-bonding networks and lattice packing .
Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity against cancer cell lines?
Methodological Answer:
- MTT/PrestoBlue Assays : Test dose-dependent cytotoxicity (1–100 µM) in HeLa or MCF-7 cells. Normalize viability to DMSO controls and calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .
- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to assess G1/S arrest. Correlate with cyclin-dependent kinase inhibition .
Advanced Question: How can researchers address poor aqueous solubility during formulation for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the urea NH or methoxy positions to enhance solubility at physiological pH .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation. Optimize particle size (<200 nm) and PDI (<0.2) using dynamic light scattering (DLS) .
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodents with intravenous (IV) and oral (PO) administration. Monitor plasma concentrations via LC-MS/MS to calculate AUC and t½ .
Basic Question: What analytical methods are recommended for detecting degradation products under accelerated stability conditions?
Methodological Answer:
- HPLC-DAD : Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% TFA) to separate degradation products. Track UV absorption at 254 nm .
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and oxidative stress (3% H2O2) for 4 weeks. Compare chromatograms to identify labile sites .
Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s selectivity for specific kinase isoforms?
Methodological Answer:
- Analog Synthesis : Modify substituents on the chlorophenyl (e.g., -F, -CF3) and dihydroisoquinoline (e.g., -OCH3 vs. -OCF3) groups. Prioritize derivatives with ClogP 2–4 and PSA <90 Ų .
- Kinase Profiling : Screen analogs against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Use hierarchical clustering to identify isoform-specific trends .
- Free-Energy Perturbation (FEP) : Perform FEP simulations to predict binding energy changes for specific mutations (e.g., gatekeeper residue substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
